
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide: is a heterocyclic organic compound featuring a benzoxazole ring fused with an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The subsequent acylation with acetic anhydride yields the target compound.
Reaction Conditions:
Temperature: Typically between 80-120°C.
Catalysts: Acidic or basic catalysts may be used to facilitate cyclization.
Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
Oxidation: Formation of benzoxazole-2,3-dione derivatives.
Reduction: Formation of benzoxazole-2,3-dihydro derivatives.
Substitution: Formation of halogenated or alkylated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.
Biology
The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In the materials science industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Oxo-2,3-dihydro-1,3-benzothiazol-5-YL)acetamide
- 2-(2-Oxo-2,3-dihydro-1,3-benzimidazol-5-YL)acetamide
- 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-YL)acetamide
Uniqueness
Compared to similar compounds, 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its reactivity and biological activity. The position of the acetamide group can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug design and development.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8N2O3/c10-8(12)4-5-1-2-7-6(3-5)11-9(13)14-7/h1-3H,4H2,(H2,10,12)(H,11,13) |
Clave InChI |
AELJPUYVSCPBJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC(=O)N)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


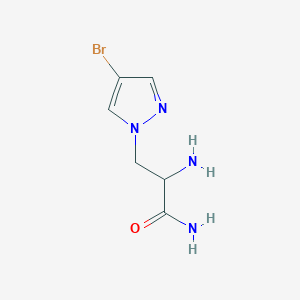

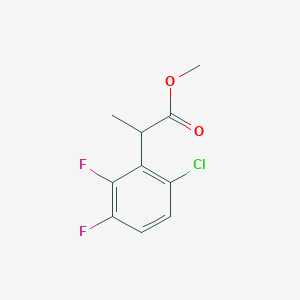

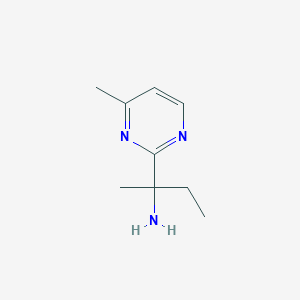
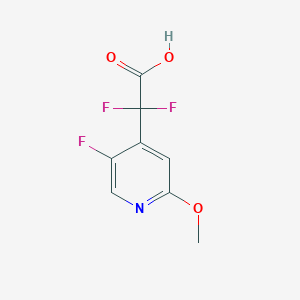
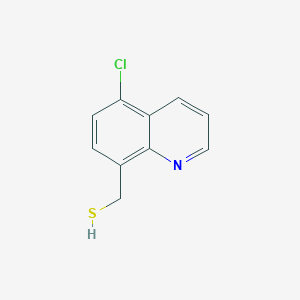
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)



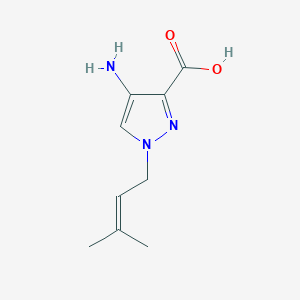
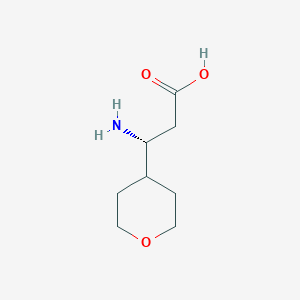
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
